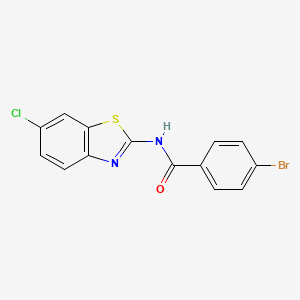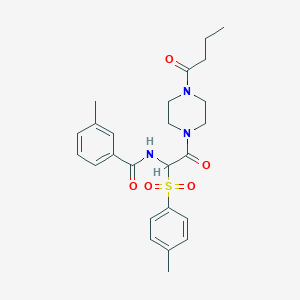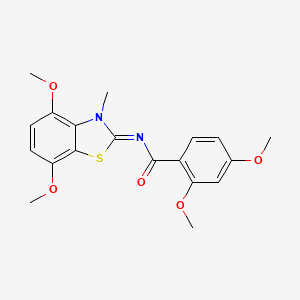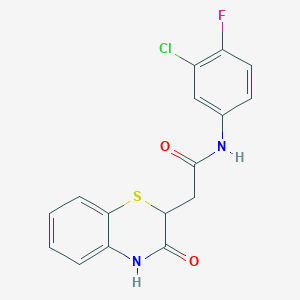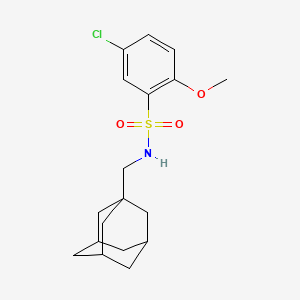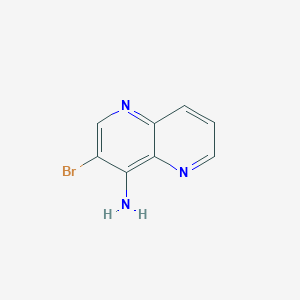
2-cyano-N-(pyridin-2-ylmethyl)acetamide
概要
説明
“2-cyano-N-(pyridin-2-ylmethyl)acetamide” is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is an acetic amide with a nitrile functional group .
Synthesis Analysis
The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9N3O/c10-4-1-9(13)12-7-8-2-5-11-6-3-8/h2-3,5-6H,1,7H2,(H,12,13) and the InChI key: ACPRFCGKSGKRCH-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 175.19 and a molecular formula of C9H9N3O . More specific properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用
Anticancer Activity
2-Cyano-N-(pyridin-2-ylmethyl)acetamide and its derivatives have been explored for their anticancer properties. A study synthesized derivatives of this compound and tested them for anticancer activity, discovering potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Synthesis of New Heterocycles
Research has been conducted on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a 4-pyridyl moiety using 2-Cyano-N-(pyridin-4-yl)acetamide. These compounds have potential applications in various fields of chemistry and medicine (Dawood, Alsenoussi, & Ibrahim, 2011).
Anti-Inflammatory and Antipyretic Activities
A study focused on the synthesis of novel 2(1H)-pyridone molecules, including derivatives of 2-cyano-N-(4-hydroxyphenyl)acetamide. These compounds exhibited anti-inflammatory, antipyretic, and ulcerogenic characteristics, showing promising results in both in-vitro and in-vivo examinations (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).
Insecticidal Applications
The compound has also been utilized in the synthesis of various heterocycles for insecticidal purposes. A study used 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide to create compounds that were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimicrobial Activity
This compound has also been used in the synthesis of compounds with antimicrobial properties. For instance, a study synthesized various heterocycles incorporating an antipyrine moiety, which were evaluated as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Metal Complex Formation
The compound has been utilized in the synthesis of new metal complexes. A study developed tetradentate ligands using this compound for forming various monomeric complexes. These complexes were analyzed for their structure and bonding modes (Al-jeboori, Al-Tawel, & Ahmad, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
2-cyano-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-4-9(13)12-7-8-3-1-2-6-11-8/h1-3,6H,4,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJRBOZBEUZSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2714008.png)

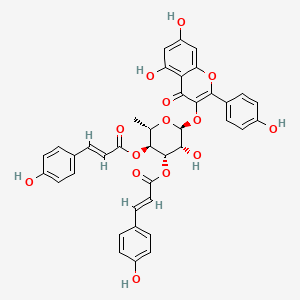
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2714013.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)
